BDP R6G maleimide

Description

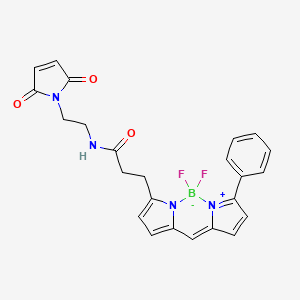

Structure

2D Structure

Properties

IUPAC Name |

3-(2,2-difluoro-12-phenyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21BF2N4O3/c26-25(27)30-18(9-11-22(32)28-14-15-29-23(33)12-13-24(29)34)6-7-19(30)16-20-8-10-21(31(20)25)17-4-2-1-3-5-17/h1-8,10,12-13,16H,9,11,14-15H2,(H,28,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQPWTKROCLEQAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]1(N2C(=CC=C2CCC(=O)NCCN3C(=O)C=CC3=O)C=C4[N+]1=C(C=C4)C5=CC=CC=C5)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21BF2N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Spectroscopic Portrait of BDP R6G Maleimide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral properties of BDP R6G maleimide, a thiol-reactive borondipyrromethene fluorophore. Its exceptional brightness and photostability make it a valuable tool for site-specific labeling of proteins, peptides, and other biomolecules, with applications spanning fluorescence microscopy, fluorescence polarization assays, and flow cytometry. This document outlines its key spectral characteristics, detailed experimental protocols for their determination, and a workflow for its application in bioconjugation.

Core Spectral Properties of this compound

This compound exhibits absorption and emission profiles similar to the well-known Rhodamine 6G (R6G) dye, positioning it as a robust alternative in many fluorescence-based assays.[1][2][3][4] The quantitative spectral data for this compound and its closely related NHS ester are summarized in the table below.

| Spectral Property | Value | Notes |

| Excitation Maximum (λex) | 530 nm[1] | - |

| Emission Maximum (λem) | 548 nm | - |

| Molar Extinction Coefficient (ε) | ~76,000 cm-1M-1 | Value for BDP R6G NHS ester; expected to be similar for the maleimide derivative. |

| Fluorescence Quantum Yield (Φ) | 0.96 | In ethanol. |

| Fluorescence Lifetime (τ) | Not explicitly reported | The core BDP R6G fluorophore is known to have a long fluorescence lifetime, making it suitable for fluorescence polarization applications. For comparison, the lifetime of Rhodamine 6G is approximately 4 ns in various solvents. |

Experimental Protocols

Accurate characterization of the spectral properties of this compound is crucial for its effective implementation in research. The following section provides detailed methodologies for key experiments.

Determination of Molar Extinction Coefficient

The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength.

Methodology:

-

Preparation of a Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a known volume of a suitable solvent (e.g., DMSO or DMF) to create a concentrated stock solution.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution in the desired experimental solvent (e.g., ethanol or phosphate-buffered saline). The final concentrations should be in a range that yields absorbance values between 0.1 and 1.0.

-

Spectrophotometer Measurement:

-

Use a calibrated UV-Vis spectrophotometer.

-

Use a matched pair of cuvettes (typically 1 cm path length), one for the blank (solvent) and one for the sample.

-

Record the absorbance of each dilution at the absorption maximum (λmax), which is approximately 530 nm for this compound.

-

-

Data Analysis:

-

Plot a graph of absorbance versus concentration.

-

According to the Beer-Lambert law (A = εcl), the slope of the linear regression of this plot will be the molar extinction coefficient (ε) when the path length (l) is 1 cm.

-

Measurement of Fluorescence Quantum Yield

The fluorescence quantum yield represents the efficiency of the fluorescence process. It is determined relative to a standard of known quantum yield.

Methodology:

-

Selection of a Standard: Choose a quantum yield standard with absorption and emission properties similar to this compound. Quinine sulfate in 0.1 M H2SO4 (Φ = 0.54) or Rhodamine 6G in ethanol (Φ = 0.95) are common standards in this spectral range.

-

Preparation of Solutions: Prepare a series of dilutions of both the this compound and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Absorbance and Fluorescence Measurements:

-

Measure the absorbance of each solution at the chosen excitation wavelength.

-

Using a spectrofluorometer, record the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.

-

-

Data Analysis:

-

Integrate the area under the emission curve for each spectrum.

-

Plot the integrated fluorescence intensity versus absorbance for both the this compound and the standard.

-

The quantum yield of the sample (Φsample) can be calculated using the following equation: Φsample = Φstandard × (msample / mstandard) × (η2sample / η2standard) where 'm' is the slope of the line from the plot of integrated fluorescence intensity versus absorbance, and 'η' is the refractive index of the solvent.

-

Determination of Fluorescence Lifetime

Fluorescence lifetime is the average time a molecule remains in its excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for its measurement.

Methodology:

-

Instrument Setup:

-

A TCSPC system typically consists of a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser), a sample holder, a sensitive detector (e.g., a photomultiplier tube or an avalanche photodiode), and timing electronics.

-

-

Sample Preparation: Prepare a dilute solution of this compound in the desired solvent. The concentration should be low enough to avoid aggregation and re-absorption.

-

Data Acquisition:

-

The sample is excited by the pulsed laser.

-

The arrival times of the emitted photons at the detector are recorded relative to the laser pulse.

-

This process is repeated for a large number of excitation pulses to build up a histogram of photon arrival times, which represents the fluorescence decay profile.

-

-

Data Analysis:

-

The resulting decay curve is fitted to an exponential or multi-exponential function to extract the fluorescence lifetime(s).

-

Bioconjugation Workflow

The maleimide group of this compound reacts specifically with thiol (sulfhydryl) groups, primarily found in cysteine residues of proteins, to form a stable thioether bond.

Caption: Workflow for labeling proteins with this compound.

Signaling Pathway Visualization

To illustrate a common application, the following diagram depicts the use of a this compound-labeled antibody in immunofluorescence, a technique used to visualize the localization of a specific protein within a cell.

Caption: Indirect immunofluorescence using a this compound-labeled antibody.

References

BDP R6G Maleimide: A Technical Guide to its Quantum Yield and Application in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

BDP R6G maleimide is a high-performance fluorescent probe belonging to the borondipyrromethene (BODIPY) class of dyes.[][] Renowned for their exceptional photophysical properties, BODIPY dyes are characterized by high fluorescence quantum yields, excellent photostability, and tunable spectral characteristics.[][3] this compound is specifically designed to mimic the spectral properties of Rhodamine 6G (R6G), a widely used fluorescent dye, while offering the advantages of the BODIPY core.[4] Its maleimide functional group allows for the specific covalent labeling of biomolecules containing free thiol groups, primarily cysteine residues in proteins. This technical guide provides an in-depth overview of the quantum yield of this compound, a detailed experimental protocol for its determination, and its application in bioconjugation.

Core Photophysical Properties

The efficiency of a fluorophore is fundamentally determined by its molar extinction coefficient (ε) and its fluorescence quantum yield (Φ). The product of these two values dictates the brightness of the dye, a critical parameter for ensuring high signal-to-noise ratios in fluorescence-based assays. This compound exhibits a remarkably high quantum yield, indicating its efficiency in converting absorbed light into emitted fluorescence.

Quantitative Data Summary

| Property | Value | Reference |

| Fluorescence Quantum Yield (Φ) | 0.96 | |

| Excitation Maximum (λex) | 530 nm | |

| Emission Maximum (λem) | 548 nm | |

| Molar Extinction Coefficient (ε) at 260 nm (CF260) | 0.17 | |

| Molar Extinction Coefficient (ε) at 280 nm (CF280) | 0.18 |

Experimental Protocol: Relative Quantum Yield Determination

The fluorescence quantum yield of a compound is most commonly determined using the relative method, which involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

Materials and Equipment

-

This compound

-

Reference standard with a known quantum yield in a similar spectral region (e.g., Rhodamine 6G in ethanol, Φ = 0.95)

-

Spectrophotometer (UV-Vis)

-

Spectrofluorometer with a corrected emission spectrum function

-

High-purity solvent (e.g., ethanol or DMSO)

-

Calibrated micropipettes

-

Quartz cuvettes (1 cm path length)

Methodology

-

Preparation of Stock Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1 mM.

-

Prepare a stock solution of the reference standard (e.g., Rhodamine 6G) in the same solvent at a concentration of 1 mM.

-

-

Preparation of Dilutions:

-

From the stock solutions, prepare a series of dilutions for both the this compound and the reference standard.

-

The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects. A typical range of absorbances is 0.02, 0.04, 0.06, 0.08, and 0.1.

-

-

Absorbance Measurements:

-

Using the spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength. The excitation wavelength should be the same for both the sample and the standard.

-

-

Fluorescence Measurements:

-

Set the excitation wavelength on the spectrofluorometer to the value used for the absorbance measurements.

-

Record the fluorescence emission spectrum for each dilution of both the this compound and the reference standard. It is crucial to record the entire emission spectrum.

-

Maintain consistent excitation and emission slit widths for all measurements.

-

-

Data Analysis:

-

Integrate the area under the corrected fluorescence emission curve for each measurement.

-

Plot the integrated fluorescence intensity versus the absorbance for both the this compound and the reference standard.

-

Determine the slope of the linear fit for both plots.

-

-

Quantum Yield Calculation:

-

The quantum yield of the this compound (Φ_sample) is calculated using the following equation:

Φ_sample = Φ_std * (Slope_sample / Slope_std) * (n_sample^2 / n_std^2)

Where:

-

Φ_std is the quantum yield of the reference standard.

-

Slope_sample is the slope of the plot for the this compound.

-

Slope_std is the slope of the plot for the reference standard.

-

n_sample is the refractive index of the solvent used for the sample.

-

n_std is the refractive index of the solvent used for the standard. (If the same solvent is used, this term is 1).

-

-

Application in Bioconjugation

This compound is a thiol-reactive dye, making it an excellent tool for the site-specific labeling of proteins and other biomolecules containing free cysteine residues. The maleimide group reacts with the sulfhydryl group of cysteine via a Michael addition reaction, forming a stable thioether bond.

Experimental Workflow: Protein Labeling with this compound

The following diagram illustrates a typical workflow for labeling a protein with this compound.

References

Unveiling the Solubility and Handling of BDP R6G Maleimide: A Technical Guide

For researchers, scientists, and professionals in drug development, understanding the precise solubility and handling characteristics of fluorescent probes is paramount for experimental success. This in-depth technical guide focuses on BDP R6G maleimide, a borondipyrromethene-based fluorophore, providing a comprehensive overview of its solubility in commonly used organic solvents, Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), alongside detailed experimental protocols for its use.

This compound is a thiol-reactive fluorescent dye with absorption and emission spectra similar to rhodamine 6G (R6G)[1][2][3]. Its maleimide group readily reacts with thiol (sulfhydryl) groups, making it a valuable tool for the site-specific labeling of cysteine residues in proteins and other thiol-containing biomolecules[2][4].

Quantitative Solubility Data

While described as having "good solubility" in both DMSO and DMF, precise quantitative solubility limits are not extensively published. However, available data from suppliers for the preparation of stock solutions provides a functional understanding of its solubility. The following table summarizes the necessary volumes of solvent to prepare stock solutions of varying concentrations, indicating solubility up to at least 10 mM.

| Desired Stock Concentration | Volume of Solvent per 1 mg of this compound (MW: 462.26 g/mol ) | Volume of Solvent per 5 mg of this compound | Volume of Solvent per 10 mg of this compound |

| 1 mM | 2.1633 mL | 10.8164 mL | 21.6328 mL |

| 5 mM | 0.4327 mL (432.7 µL) | 2.1633 mL | 4.3266 mL |

| 10 mM | 0.2163 mL (216.3 µL) | 1.0816 mL | 2.1633 mL |

Table 1: Solvent volumes required to prepare this compound stock solutions in DMSO or DMF. Data is derived from information provided by suppliers.

To enhance solubility, it is recommended to heat the solution to 37°C and use an ultrasonic bath.

Experimental Protocols

The following is a detailed protocol for the labeling of proteins or other thiol-containing biomolecules with this compound. This protocol is based on established methods for maleimide-based labeling.

Materials:

-

This compound

-

Protein or other thiol-containing biomolecule

-

Anhydrous DMSO or fresh DMF

-

Degassed buffer, pH 7.0-7.5 (e.g., PBS, Tris, HEPES; avoid thiol-containing buffers)

-

TCEP (tris-carboxyethylphosphine) reagent (optional, for disulfide bond reduction)

-

Purification column (e.g., gel filtration, HPLC, FPLC)

Procedure:

-

Preparation of the Thiol-Containing Molecule:

-

Dissolve the protein or other biomolecule in a degassed buffer at a pH between 7.0 and 7.5.

-

If the protein contains disulfide bonds that need to be reduced to expose free thiols, add an excess of TCEP reagent. Incubate as required.

-

-

Preparation of the this compound Stock Solution:

-

Dissolve the this compound in anhydrous DMSO or fresh DMF to create a stock solution. A typical concentration is 1-10 mg in 100 µL.

-

-

Labeling Reaction:

-

Add the this compound stock solution to the solution of the thiol-containing molecule. A 20-fold molar excess of the dye is recommended.

-

Flush the reaction vial with an inert gas (e.g., nitrogen or argon) and seal it tightly to prevent oxidation of the thiol groups.

-

Mix the reaction thoroughly and allow it to proceed overnight at 4°C or at room temperature.

-

-

Purification:

-

Purify the labeled product to remove unreacted dye. Suitable methods include gel filtration, HPLC, FPLC, or electrophoresis. For maleimides with poor aqueous solubility, dialysis is not recommended unless a co-solvent is used.

-

Experimental Workflow

The general workflow for protein labeling with this compound is depicted below.

Figure 1: General workflow for labeling thiol-containing biomolecules with this compound.

Signaling Pathway Considerations

This compound is a fluorescent probe designed for covalent labeling and is not intended to participate in or modulate biological signaling pathways. Its utility lies in its ability to be conjugated to biomolecules, allowing for their visualization and tracking in various biological assays. The core chemical reaction is the formation of a stable thioether bond between the maleimide group of the dye and a thiol group on the target molecule.

Figure 2: The fundamental reaction between this compound and a thiol group.

By adhering to these guidelines and protocols, researchers can effectively utilize this compound for their specific labeling needs, ensuring reliable and reproducible results in their downstream applications.

References

An In-Depth Technical Guide to the Reactivity of BDP R6G Maleimide with Thiols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective modification of biomolecules is a cornerstone of modern biochemical research and therapeutic development. Among the various strategies for bioconjugation, the reaction between a maleimide and a thiol stands out for its high specificity and efficiency under mild, aqueous conditions. This technical guide provides a comprehensive overview of the reactivity of BDP R6G maleimide, a bright and photostable borondipyrromethene (BODIPY) dye, with thiol-containing molecules, particularly cysteine residues in proteins. This document is intended to serve as a valuable resource for researchers and professionals in the fields of drug development, bio-imaging, and proteomics.

This compound is a thiol-reactive fluorescent probe that combines the excellent spectral properties of the BDP R6G fluorophore with the cysteine-specific reactivity of the maleimide group.[1] BDP R6G is spectrally similar to Rhodamine 6G, offering high absorption, a high fluorescence quantum yield, and good photostability.[2][3] These characteristics make this compound an ideal reagent for the fluorescent labeling of proteins, peptides, and other thiol-containing biomolecules.

The Thiol-Maleimide Reaction: Mechanism and Kinetics

The conjugation of this compound to a thiol-containing molecule proceeds via a Michael addition reaction. In this reaction, the nucleophilic thiol group attacks one of the carbon atoms of the maleimide's carbon-carbon double bond, which is rendered electrophilic by the two adjacent carbonyl groups. This results in the formation of a stable, covalent thioether bond.[4]

The reaction is highly selective for thiols, especially within a pH range of 6.5 to 7.5. At a pH of 7.0, the reaction rate with thiols is approximately 1,000 times faster than with amines, ensuring high chemoselectivity. Below pH 6.5, the reaction rate decreases due to the protonation of the thiol group, which reduces its nucleophilicity. Above pH 7.5, the maleimide can react with primary amines, and the rate of hydrolysis of the maleimide group to a non-reactive maleamic acid increases.

dot

Quantitative Data

| Parameter | Value | Notes |

| BDP R6G Fluorophore Properties | From the NHS ester derivative. | |

| Excitation Maximum (λabs) | 530 nm | |

| Emission Maximum (λem) | 548 nm | |

| Molar Extinction Coefficient (ε) | 76,000 L·mol-1·cm-1 | |

| Fluorescence Quantum Yield (Φ) | 0.96 | In ethanol. |

| Thiol-Maleimide Reaction Kinetics | ||

| Second-Order Rate Constant | 100 - 1000 M-1s-1 | General range for thiol-maleimide reactions. |

| Specific Rate Constant Example | 0.5 x 103 M-1s-1 | For an antibody with an N-alkyl maleimide. |

Experimental Protocols

A generalized protocol for labeling a protein with this compound is provided below. It is important to note that the optimal conditions may vary depending on the specific protein and experimental setup.

Materials

-

This compound

-

Thiol-containing protein (e.g., antibody)

-

Reaction Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES buffer, pH 7.0-7.5. Buffers should be degassed to prevent oxidation of thiols.

-

Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds. Dithiothreitol (DTT) can also be used but must be removed before adding the maleimide.

-

Quenching reagent: N-acetylcysteine or other small molecule thiol.

-

Purification column (e.g., size-exclusion chromatography) or dialysis device.

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) for dissolving the this compound.

Experimental Workflow

dot

Detailed Method

-

Protein Preparation : Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10- to 100-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.

-

Dye Preparation : Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution of 1-10 mg/mL.

-

Conjugation : Add the this compound stock solution to the protein solution to achieve a 10- to 20-fold molar excess of the dye. Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

-

Quenching : Add a small molecule thiol, such as N-acetylcysteine, in excess to quench any unreacted maleimide.

-

Purification : Remove the unreacted dye and other small molecules from the protein conjugate using size-exclusion chromatography, dialysis, or other suitable purification methods.

-

Characterization : Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorption maximum of BDP R6G (~530 nm). The DOL can be calculated using the Beer-Lambert law. Further characterization can be performed using mass spectrometry.

Factors Influencing Reactivity and Stability

Several factors can influence the efficiency of the thiol-maleimide reaction and the stability of the resulting conjugate.

-

pH : As mentioned, a pH range of 6.5-7.5 is optimal for selective and efficient reaction with thiols.

-

Temperature : The reaction rate is faster at room temperature than at 4°C. For sensitive proteins, performing the reaction at 4°C for a longer duration may be preferable to minimize protein degradation.

-

Thiol Accessibility : The accessibility of the cysteine residue within the protein's three-dimensional structure will affect its reactivity.

-

Conjugate Stability : The thioether bond formed is generally stable. However, under certain conditions, it can undergo a retro-Michael reaction, leading to deconjugation. This is more likely to occur in the presence of high concentrations of other thiols, such as glutathione in the intracellular environment. Hydrolysis of the succinimide ring in the conjugate can occur, particularly at higher pH, which can increase the stability of the linkage by preventing the retro-Michael reaction.

dot

Conclusion

This compound is a powerful tool for the fluorescent labeling of thiol-containing biomolecules. Its high reactivity and selectivity for thiols, coupled with the excellent photophysical properties of the BDP R6G fluorophore, make it a valuable reagent for a wide range of applications in research and drug development. By understanding the reaction mechanism, kinetics, and the factors that influence the conjugation process, researchers can effectively utilize this compound to create well-defined, fluorescently labeled biomolecules for their specific needs. This guide provides the fundamental knowledge and practical protocols to facilitate the successful application of this versatile chemical probe.

References

An In-depth Technical Guide to BDP R6G Maleimide for Cysteine Residue Labeling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of BDP R6G maleimide, a fluorescent probe specifically designed for the selective labeling of cysteine residues in proteins and other biomolecules. We will delve into the core chemistry, provide detailed experimental protocols, present key quantitative data, and illustrate relevant biological pathways and experimental workflows.

Introduction to this compound

This compound is a fluorescent dye belonging to the borondipyrromethene (BODIPY) class of fluorophores.[1][2][3] Its spectral properties are similar to the well-known rhodamine 6G (R6G), making it a valuable tool for fluorescence-based applications.[2][3] The maleimide functional group confers high reactivity and selectivity towards sulfhydryl (thiol) groups, which are primarily found in cysteine residues within proteins. This specificity allows for more site-directed labeling compared to amine-reactive dyes (like NHS esters), which target the more abundant lysine residues.

The labeling reaction involves a Michael addition, where the thiol group of a cysteine residue attacks the electron-deficient double bond of the maleimide ring. This forms a stable thioether bond, covalently attaching the BDP R6G fluorophore to the target molecule.

Core Chemistry: The Cysteine-Maleimide Reaction

The reaction between a maleimide and a thiol group is a cornerstone of bioconjugation chemistry. It is highly efficient and proceeds under mild conditions, typically at a pH range of 6.5-7.5. At this pH, the thiol group is sufficiently nucleophilic to react with the maleimide, while minimizing side reactions with other nucleophilic groups like primary amines.

It is important to note that disulfide bonds, formed by the oxidation of two cysteine residues, are unreactive towards maleimides. Therefore, a crucial step in many labeling protocols is the reduction of these disulfide bonds to free the thiol groups for conjugation.

A potential side reaction to be aware of is the formation of a thiazine derivative, which can occur when labeling an unprotected N-terminal cysteine. This rearrangement is influenced by pH, with neutral to basic conditions favoring its formation.

Quantitative Data

The photophysical properties of BDP R6G are critical for its application in fluorescence-based assays. The following table summarizes key quantitative data for the BDP R6G fluorophore.

| Property | Value | Reference(s) |

| Maximum Excitation Wavelength (λex) | 530 nm | |

| Maximum Emission Wavelength (λem) | 548 nm | |

| Molar Extinction Coefficient (ε) at λex | 75,000 cm⁻¹M⁻¹ | |

| Fluorescence Quantum Yield (Φ) | 0.96 | |

| CF₂₆₀ | 0.17 | |

| CF₂₈₀ | 0.18 |

CF₂₆₀ and CF₂₈₀ are correction factors used to determine the degree of labeling by accounting for the dye's absorbance at 260 nm and 280 nm, respectively.

Experimental Protocols

1. General Protein Labeling with this compound

This protocol provides a general procedure for labeling a protein with this compound. Optimization may be required for specific proteins.

Materials:

-

Protein of interest containing at least one cysteine residue

-

This compound

-

Degassed reaction buffer (e.g., PBS, Tris, or HEPES, pH 7.0-7.5)

-

Anhydrous DMSO or DMF

-

Reducing agent (e.g., TCEP or DTT) (optional)

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Protein Preparation: Dissolve the protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.

-

(Optional) Reduction of Disulfide Bonds: If the protein contains disulfide bonds that need to be reduced to expose cysteine residues, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature. If using DTT, it must be removed prior to adding the maleimide dye.

-

Dye Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

-

Labeling Reaction: While gently vortexing, add the this compound stock solution to the protein solution to achieve a final dye-to-protein molar ratio of 10:1 to 20:1.

-

Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

-

Purification: Remove the unreacted dye by passing the reaction mixture through a size-exclusion chromatography column.

-

Determination of Degree of Labeling (DOL): The DOL can be calculated by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of the dye (~530 nm).

2. Storage of Labeled Conjugates

For short-term storage, keep the labeled protein at 2-8°C in the dark for up to one week. For long-term storage, add a cryoprotectant like 50% glycerol and store at -20°C. Adding a stabilizer like BSA (5-10 mg/mL) and a bacteriostatic agent like sodium azide (0.01-0.03%) can also improve stability.

Visualizations

Caption: Experimental workflow for protein labeling with this compound.

Caption: Cysteine-maleimide conjugation reaction.

Applications in Research and Drug Development

This compound is a versatile tool with numerous applications in biological research and drug development.

-

Fluorescence Microscopy: The high brightness and photostability of BDP R6G make it an excellent choice for imaging the localization and dynamics of proteins within cells.

-

Flow Cytometry: Labeled antibodies or other proteins can be used for the detection and quantification of specific cell populations.

-

FRET-Based Assays: BDP R6G can serve as a donor or acceptor in Förster Resonance Energy Transfer (FRET) assays to study protein-protein interactions, conformational changes, and enzyme activity.

-

Redox Signaling Studies: Maleimide-based probes are valuable for studying redox signaling pathways by selectively labeling reduced cysteine thiols.

Caption: Principle of a FRET-based assay.

References

A Technical Guide to the Storage and Stability of BDP R6G Maleimide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the optimal storage, stability, and handling of BDP R6G maleimide, a fluorescent dye widely used for labeling biomolecules in research and drug development. Understanding these parameters is critical for ensuring the quality, reproducibility, and success of conjugation experiments and downstream applications.

Overview of this compound

This compound is a bright, photostable borondipyrromethene (BODIPY) dye functionalized with a maleimide group. This maleimide moiety allows for the specific covalent labeling of thiol (-SH) groups, which are commonly found in the cysteine residues of proteins and peptides. The spectral properties of BDP R6G are similar to those of Rhodamine 6G, making it a valuable tool for fluorescence-based assays.

Storage and Handling of this compound

Proper storage and handling are paramount to maintaining the reactivity and fluorescence of this compound. The following tables summarize the recommended conditions for the solid compound and solutions.

Table 1: Storage of Solid this compound

| Parameter | Recommendation | Rationale |

| Temperature | -20°C is the most frequently recommended storage temperature.[1][2][3][4] | Minimizes thermal degradation and preserves the integrity of the maleimide group. |

| Light | Store in the dark.[1] | BDP R6G is a photostable dye, but prolonged exposure to light should be avoided to prevent photobleaching. |

| Moisture | Store in a desiccated environment. | The maleimide group is susceptible to hydrolysis, which would render it unreactive towards thiols. |

| Shelf Life | Up to 3 years when stored properly at -20°C. | Indicates the long-term stability of the solid compound under optimal conditions. |

Table 2: Storage of this compound Solutions

| Parameter | Recommendation | Rationale |

| Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). | These aprotic solvents prevent the hydrolysis of the maleimide group and are suitable for most conjugation reactions. |

| Temperature & Shelf Life | - Store at -20°C for short-term storage (up to 1 month). - Store at -80°C for long-term storage (up to 1 year). | Lower temperatures significantly slow down any potential degradation in solution. |

| Handling | - Prepare fresh solutions when possible. - Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. - Warm to room temperature before opening to prevent condensation. | Minimizes the introduction of moisture and degradation from temperature fluctuations. |

| Light | Protect from light. | As with the solid form, this prevents photobleaching of the fluorescent dye. |

Stability Considerations

The stability of this compound can be influenced by several factors, both before and after conjugation.

Stability of the Unconjugated Dye

-

Maleimide Group Stability: The maleimide group is the reactive moiety for thiol conjugation. Its stability is compromised by:

-

Hydrolysis: In aqueous solutions, the maleimide ring can open, rendering it inactive. This process is accelerated at higher pH.

-

Reaction with Nucleophiles: Besides thiols, maleimides can react with other nucleophiles, such as amines, particularly at pH values above 7.5. However, the reaction with thiols is significantly faster at a neutral pH.

-

-

Fluorophore Stability: The BDP R6G core is known for its high photostability. However, like all fluorophores, it can be susceptible to photobleaching under intense and prolonged light exposure.

Stability of the BDP R6G-Thiol Conjugate

The stability of the thioether bond formed between the maleimide and a thiol is crucial for the integrity of the labeled biomolecule.

-

Retro-Michael Reaction (Thiol Exchange): The thiol-maleimide linkage can be reversible, especially in the presence of other thiols. This can lead to the transfer of the BDP R6G label to other thiol-containing molecules.

-

Hydrolysis of the Succinimide Ring: The succinimide ring of the maleimide-thiol adduct can undergo hydrolysis to form a more stable, ring-opened structure. This ring-opened form is less susceptible to the retro-Michael reaction.

-

Thiazine Rearrangement: In the specific case of conjugation to an N-terminal cysteine, a rearrangement can occur to form a more stable thiazine structure.

The following diagram illustrates the factors that can affect the stability of the maleimide-thiol conjugate.

Experimental Protocol: Protein Labeling with this compound

This protocol provides a general procedure for labeling a protein with this compound. Optimization may be required for specific proteins and applications.

Materials

-

Protein to be labeled (containing free thiols)

-

This compound

-

Anhydrous DMSO or DMF

-

Reaction Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES, pH 7.0-7.5, degassed.

-

(Optional) Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)

-

Purification column (e.g., size-exclusion chromatography)

Procedure

The overall workflow for protein labeling is depicted in the following diagram.

-

Prepare Protein Solution: Dissolve the protein in the degassed reaction buffer at a concentration of 1-10 mg/mL.

-

(Optional) Reduce Disulfide Bonds: If the protein's cysteine residues are involved in disulfide bonds, they must be reduced to make them available for labeling.

-

Add a 10-100 fold molar excess of TCEP to the protein solution.

-

Incubate for 20-30 minutes at room temperature.

-

-

Prepare this compound Solution:

-

Allow the vial of this compound to warm to room temperature.

-

Dissolve the dye in anhydrous DMSO or DMF to a stock concentration of 1-10 mg/mL.

-

-

Conjugation Reaction:

-

Add the this compound solution to the protein solution. A 10-20 fold molar excess of the dye over the protein is a common starting point.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Purify the Conjugate: Remove the unreacted dye from the labeled protein using size-exclusion chromatography or dialysis.

-

Characterize the Conjugate: Determine the degree of labeling (DOL) by measuring the absorbance of the protein and the dye.

Conclusion

The successful use of this compound in bioconjugation relies on its proper storage, handling, and an understanding of its stability. By following the guidelines outlined in this technical guide, researchers can ensure the integrity of the reagent, leading to reliable and reproducible labeling of biomolecules for a wide range of applications in research and drug development.

References

BDP R6G Maleimide: A Technical Safety Guide

A comprehensive safety data sheet for BDP R6G maleimide is not publicly available. This guide has been compiled from product information pages from various suppliers and safety data for the reactive maleimide functional group. Therefore, this document should be used as a reference for experienced researchers and is not a substitute for a manufacturer-provided Safety Data Sheet (SDS).

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety-related information for this compound, a fluorescent dye commonly used in bioconjugation. Due to the absence of a comprehensive, publicly available Safety Data Sheet (SDS) for this specific compound, this guide synthesizes information from supplier product data and the known hazards associated with the maleimide functional group.

Chemical Identification

| Identifier | Value |

| Product Name | This compound |

| Synonyms | Boron dipyrromethene R6G maleimide |

| CAS Number | 2183473-32-5[1][2][3][4] |

| Molecular Formula | C24H21BF2N4O3[2] |

| Molecular Weight | 462.26 g/mol |

Physical and Chemical Properties

This compound is a borondipyrromethene fluorophore designed to have spectral properties similar to Rhodamine 6G (R6G).

| Property | Value |

| Appearance | Red-brown powder/solid |

| Solubility | Soluble in DMF, DMSO, DCM |

| Excitation Maximum (λex) | 530 nm |

| Emission Maximum (λem) | 548 nm |

| Fluorescence Quantum Yield | 0.96 |

Hazard Identification

A specific hazard classification for this compound is not available. However, the molecule contains a maleimide group, which is a known reactive moiety. The safety data for maleimide indicates several potential hazards.

Based on the maleimide functional group, the following hazards should be considered:

-

Acute Toxicity (Oral): Maleimide is classified as toxic if swallowed.

-

Skin Corrosion/Irritation: Causes severe skin burns and irritation.

-

Serious Eye Damage/Irritation: Causes serious eye damage.

-

Skin Sensitization: May cause an allergic skin reaction.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

It is crucial to handle this compound with the same precautions as other hazardous maleimide-containing compounds.

First-Aid Measures

The following first-aid measures are based on the known hazards of maleimide and general laboratory safety protocols.

| Exposure Route | First-Aid Measures |

| Ingestion | If swallowed, rinse mouth. Do NOT induce vomiting. Seek immediate medical attention. |

| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation or a rash occurs, get medical advice. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

Handling and Storage

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring user safety.

| Aspect | Recommendation |

| Handling | Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. |

| Storage | Store at -20°C in a tightly sealed container, protected from light. For long-term storage, desiccate the product. Transportation can be at room temperature for up to 3 weeks. |

Accidental Release Measures

In the event of a spill, follow these general procedures:

-

Evacuate: Clear the area of all personnel.

-

Ventilate: Ensure adequate ventilation.

-

Contain: Prevent the spill from spreading.

-

Absorb: For small spills, use an inert absorbent material.

-

Collect: Carefully sweep or scoop up the spilled material into a suitable container for disposal. Avoid generating dust.

-

Clean: Clean the spill area thoroughly with an appropriate solvent.

-

Dispose: Dispose of the waste in accordance with local, state, and federal regulations.

Experimental Protocols: General Safety Assessment

While specific experimental data for this compound is not available, the following are general methodologies used to assess the safety of chemical compounds.

-

Acute Oral Toxicity (LD50): This study is typically performed in rodents (e.g., rats or mice) following OECD Guideline 423. A single dose of the substance is administered orally, and the animals are observed for a set period (usually 14 days) for signs of toxicity and mortality. The LD50 value, the dose that is lethal to 50% of the test population, is then calculated.

-

Skin Irritation/Corrosion: This is often assessed using in vitro methods, such as the reconstructed human epidermis (RhE) test (OECD Guideline 439), or in vivo on rabbits (OECD Guideline 404). A small amount of the substance is applied to the skin, and the area is observed for signs of irritation or corrosion.

-

Eye Irritation/Damage: The Bovine Corneal Opacity and Permeability (BCOP) test (OECD Guideline 437) is a common in vitro method. For in vivo studies (OECD Guideline 405), the substance is applied to the eye of a rabbit, and the eye is examined for irritation or damage.

-

Skin Sensitization: The local lymph node assay (LLNA) in mice (OECD Guideline 429) is a common method. The substance is applied to the ear of the mouse, and the proliferation of lymphocytes in the draining lymph node is measured.

Visualized Workflow: Chemical Spill Response

The following diagram illustrates a general workflow for responding to a chemical spill in a laboratory setting.

References

Methodological & Application

Application Notes and Protocols for BDP R6G Maleimide Protein Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

BDP R6G maleimide is a thiol-reactive fluorescent dye belonging to the borondipyrromethene (BODIPY) class of fluorophores.[1][2] It exhibits absorption and emission spectra similar to the well-known Rhodamine 6G (R6G), making it a suitable alternative for various fluorescence-based applications. The maleimide functional group allows for the specific covalent labeling of sulfhydryl groups, which are predominantly found in the cysteine residues of proteins.[1][2] This site-specific labeling is advantageous as it is less likely to interfere with the protein's active sites compared to amine-reactive labeling strategies. These application notes provide a detailed protocol for the successful labeling of proteins with this compound, including methods for purification and characterization of the resulting conjugate.

Physicochemical and Fluorescent Properties

BDP R6G is characterized by its high fluorescence quantum yield and photostability.[3] These properties make it a robust choice for applications requiring sensitive detection and resistance to photobleaching. The spectral characteristics of a BDP R6G derivative are summarized in the table below. While the data is for a BDP R6G azide, the core fluorophore is identical, and thus the spectral properties are expected to be highly similar.

| Property | Value | Reference |

| Excitation Maximum (λex) | ~530 nm | |

| Emission Maximum (λem) | ~548 nm | |

| Molar Extinction Coefficient (ε) | Not explicitly stated for the maleimide, but the related Rhodamine 6G is ~116,000 cm⁻¹M⁻¹ at 529.8 nm. | |

| Fluorescence Quantum Yield (Φ) | 0.96 | |

| Correction Factor (CF₂₈₀) | 0.18 |

Experimental Protocols

Reagent Preparation

a. Protein Solution:

-

Dissolve the protein to be labeled in a degassed, thiol-free buffer at a pH of 7.0-7.5. Suitable buffers include phosphate-buffered saline (PBS), Tris, or HEPES.

-

The recommended protein concentration is between 1-10 mg/mL.

-

To degas the buffer, apply a vacuum for several minutes or bubble an inert gas such as nitrogen or argon through the solution.

b. (Optional) Reduction of Disulfide Bonds:

-

If the protein's cysteine residues are involved in disulfide bonds, they must be reduced to free thiols for labeling to occur.

-

Add a 10-100 fold molar excess of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) to the protein solution.

-

Incubate the mixture for 20-30 minutes at room temperature.

-

If using Dithiothreitol (DTT), it must be removed by dialysis or a desalting column prior to adding the maleimide dye, as it will compete for the labeling reaction. TCEP does not need to be removed.

c. This compound Stock Solution:

-

Allow the vial of this compound to warm to room temperature before opening.

-

Prepare a 10 mM stock solution by dissolving the dye in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

-

Vortex the solution briefly to ensure it is fully dissolved.

-

Unused stock solution can be stored at -20°C, protected from light, for up to one month.

Protein Labeling Reaction

The following diagram outlines the key steps in the protein labeling protocol.

References

Application Notes and Protocols for Labeling Antibodies with BDP R6G Maleimide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the covalent labeling of antibodies with BDP R6G maleimide, a bright and photostable fluorescent dye. The maleimide functional group reacts specifically with free sulfhydryl (thiol) groups on the antibody, primarily from cysteine residues, to form a stable thioether bond. This method is particularly useful when labeling via primary amines (e.g., lysines) might compromise the antibody's antigen-binding affinity.[1]

BDP R6G is a borondipyrromethene dye with excitation and emission spectra similar to Rhodamine 6G (R6G), making it suitable for various fluorescence-based applications, including microscopy, flow cytometry, and immunoassays.[2][3]

Core Principles of Labeling

The labeling process involves three key stages:

-

Antibody Preparation: This may involve the reduction of native disulfide bonds within the antibody to generate free thiol groups for labeling.

-

Conjugation Reaction: The maleimide group of the BDP R6G dye reacts with the generated free thiols on the antibody.

-

Purification: The resulting antibody-dye conjugate is separated from unreacted dye and other reaction components.

Experimental Protocols

Materials and Reagents

| Reagent/Material | Specifications |

| Antibody (e.g., IgG) | Purified, at a concentration of 2-10 mg/mL[4] |

| This compound | High purity |

| Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) | For dissolving the maleimide dye[2] |

| Reaction Buffer | Phosphate-buffered saline (PBS), Tris, or HEPES, pH 7.0-7.5, degassed |

| Reducing Agent (Optional) | Tris(2-carboxyethyl)phosphine (TCEP) |

| Purification System | Gel filtration column (e.g., Sephadex G-25) or dialysis equipment |

| Storage Buffer | PBS, pH 7.2-7.4, with a protein stabilizer (e.g., BSA) if desired |

Protocol 1: Antibody Labeling via Native Thiols

This protocol is suitable for antibodies that have accessible free thiol groups.

1. Antibody Preparation:

- Dissolve the antibody in degassed reaction buffer to a final concentration of 2-10 mg/mL. Buffers containing thiols (e.g., DTT) should not be used.

2. This compound Stock Solution Preparation:

- Allow the vial of this compound to equilibrate to room temperature.

- Prepare a 10 mM stock solution by dissolving the maleimide in anhydrous DMSO or DMF. For example, for 1 µmol of dye, add 100 µL of solvent.

- Vortex briefly to ensure complete dissolution. The stock solution can be stored at -20°C for up to a month, protected from light and moisture.

3. Conjugation Reaction:

- Add a 10-20 fold molar excess of the this compound stock solution to the antibody solution while gently stirring or vortexing.

- Flush the reaction vial with an inert gas (e.g., nitrogen or argon), seal it tightly, and protect it from light.

- Incubate the reaction for 2 hours at room temperature or overnight at 4°C.

4. Purification of the Conjugate:

- Separate the labeled antibody from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) equilibrated with PBS.

- Collect the fractions containing the fluorescently labeled antibody. The labeled antibody will typically be in the first colored fractions to elute.

- Alternatively, dialysis can be used for purification, especially for water-soluble maleimides.

Protocol 2: Antibody Labeling via Reduction of Disulfide Bonds

This protocol is employed when the antibody lacks sufficient free thiols, and involves the gentle reduction of interchain disulfide bonds.

1. Antibody Preparation and Reduction:

- Dissolve the antibody in degassed reaction buffer at a concentration of 1-10 mg/mL.

- To reduce disulfide bonds, add a 10-100 fold molar excess of TCEP to the antibody solution.

- Flush the vial with an inert gas, seal, and incubate for 20-30 minutes at room temperature. Note: Do not use DTT as it needs to be removed before adding the maleimide dye.

2. This compound Stock Solution Preparation:

- Follow the same procedure as in Protocol 1.

3. Conjugation Reaction:

- Add a 20-fold molar excess of the this compound stock solution to the reduced antibody solution.

- Flush with inert gas, seal, and incubate overnight at 4°C or for 2 hours at room temperature.

4. Purification of the Conjugate:

- Follow the same purification procedure as in Protocol 1.

Characterization of the Labeled Antibody

After purification, it is crucial to characterize the antibody-dye conjugate.

Degree of Labeling (DOL) Calculation

The DOL, or the average number of dye molecules conjugated to each antibody molecule, can be determined spectrophotometrically.

-

Measure Absorbance: Dilute the purified conjugate in PBS and measure the absorbance at 280 nm (A280) and the maximum absorbance of BDP R6G (approximately 530 nm, Amax).

-

Calculate Protein Concentration:

-

Correct the A280 reading for the dye's contribution: Aprotein = A280 - (Amax × CF280) Where CF280 is the correction factor for BDP R6G at 280 nm (typically around 0.18).

-

Calculate the antibody concentration: Antibody Concentration (M) = Aprotein / εprotein Where εprotein is the molar extinction coefficient of the antibody at 280 nm (for IgG, ~210,000 M-1cm-1).

-

-

Calculate Dye Concentration:

-

Dye Concentration (M) = Amax / εdye Where εdye is the molar extinction coefficient of BDP R6G at its Amax (approximately 70,000 M-1cm-1).

-

-

Calculate DOL:

-

DOL = Dye Concentration (M) / Antibody Concentration (M)

-

The optimal DOL for most antibodies is typically between 2 and 10. High degrees of labeling can sometimes lead to fluorescence quenching or reduced antibody functionality.

Quantitative Data Summary

| Parameter | Recommended Value | Reference |

| Antibody Concentration for Labeling | 2-10 mg/mL | |

| Molar Ratio of Dye:Antibody | 10:1 to 20:1 | |

| Reaction pH | 7.0 - 7.5 | |

| Reaction Time | 2 hours at room temperature or overnight at 4°C | |

| Optimal Degree of Labeling (DOL) | 2 - 10 |

Visualization of Workflow and Chemistry

Caption: Experimental workflow for labeling antibodies with this compound.

Caption: Reaction scheme of a thiol group with a maleimide group.

Applications of BDP R6G Labeled Antibodies

Fluorescently labeled antibodies are powerful tools in various research and diagnostic applications.

-

Fluorescence Microscopy: Visualize the localization of specific antigens in cells and tissues.

-

Flow Cytometry: Quantitatively analyze and sort cells based on the expression of surface or intracellular antigens.

-

Immunohistochemistry (IHC) and Immunocytochemistry (ICC): Detect and localize antigens in tissue sections and cultured cells.

-

Western Blotting: Detect specific proteins in a complex mixture.

-

High-Throughput Screening: Develop assays for drug discovery and diagnostics.

Storage and Stability

Store the purified antibody-dye conjugate at 4°C, protected from light. For long-term storage, it is recommended to add a cryoprotectant (e.g., glycerol) and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. The stability of the conjugate can be influenced by the dye, the antibody, and the labeling method.

References

Application Notes and Protocols for BDP R6G Maleimide Conjugation to Peptides

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the successful conjugation of BDP R6G maleimide to peptides containing a free thiol group, typically from a cysteine residue. The protocols outlined below cover the conjugation reaction, purification of the labeled peptide, and an example of its application in a biological assay.

Introduction

BODIPY™ R6G (BDP R6G) is a bright and photostable fluorescent dye with excitation and emission spectra similar to Rhodamine 6G.[1] Its maleimide derivative is a thiol-reactive probe that specifically and efficiently labels proteins, peptides, and other biomolecules containing free sulfhydryl groups.[2] The reaction involves a Michael addition of the thiol to the maleimide double bond, forming a stable thioether linkage.[3] This specific labeling strategy is advantageous for applications requiring precise localization of the fluorescent probe, such as in fluorescence microscopy, flow cytometry, and fluorescence resonance energy transfer (FRET)-based assays.[4]

Data Presentation

Table 1: Physicochemical and Spectral Properties of this compound

| Property | Value | Reference(s) |

| Molecular Weight | ~462.26 g/mol | |

| Excitation Maximum (λex) | ~530 nm | |

| Emission Maximum (λem) | ~548 nm | |

| Extinction Coefficient | >70,000 cm⁻¹M⁻¹ | |

| Recommended Storage | -20°C, protected from light and moisture | |

| Solubility | Good in DMSO, DMF |

Table 2: Recommended Reaction Conditions for this compound-Peptide Conjugation

| Parameter | Recommended Range | Notes | Reference(s) |

| pH | 6.5 - 7.5 | The reaction rate is optimal in this range. Below pH 6.5, the thiol is less nucleophilic, slowing the reaction. Above pH 7.5, hydrolysis of the maleimide group can become a competing side reaction. | |

| Temperature | 4°C to 25°C (Room Temperature) | The reaction proceeds faster at room temperature. For sensitive peptides, performing the reaction at 4°C overnight is recommended to minimize degradation. | |

| Molar Ratio (Dye:Peptide) | 10:1 to 20:1 | A molar excess of the dye helps to drive the reaction to completion. The optimal ratio may need to be determined empirically for each peptide. | |

| Reaction Time | 1 - 4 hours at Room Temperature; Overnight at 4°C | Reaction progress can be monitored by HPLC to determine the optimal time. | |

| Solvent | Aqueous buffer (e.g., PBS, HEPES) with a minimal amount of organic co-solvent (e.g., DMSO, DMF) to dissolve the dye. | The final concentration of the organic solvent should be kept low (typically <10%) to avoid denaturation of the peptide. |

Table 3: Stability of Maleimide-Thiol Conjugate (Thioether Bond)

| Condition | Stability | Notes | Reference(s) |

| pH 6.5 - 7.5 | Generally Stable | The thioether bond is largely stable within this pH range. | |

| High pH (>8.5) | Susceptible to Hydrolysis | The succinimide ring can undergo hydrolysis at higher pH. | |

| Presence of excess thiols (e.g., DTT, β-mercaptoethanol) | Susceptible to Retro-Michael reaction and Thiol Exchange | The conjugation reaction is reversible in the presence of high concentrations of other thiols. | |

| Storage | Stable at -20°C for extended periods. | For long-term storage, aliquoting and storing at -80°C is recommended to minimize freeze-thaw cycles. |

Table 4: Comparison of Purification Methods for BDP R6G-Labeled Peptides

| Purification Method | Principle | Advantages | Disadvantages | Typical Purity | Typical Yield | Reference(s) |

| High-Performance Liquid Chromatography (HPLC) | Separation based on hydrophobicity (Reversed-Phase) or charge (Ion-Exchange). | High resolution, excellent for separating labeled from unlabeled peptide and free dye. | Requires specialized equipment, can be time-consuming. | >95% | 50-80% | |

| Size-Exclusion Chromatography (SEC) / Gel Filtration | Separation based on molecular size. | Good for removing excess small molecules like free dye. | Lower resolution than HPLC, may not separate labeled from unlabeled peptide effectively if their sizes are similar. | 80-95% | 70-90% | |

| Solid-Phase Extraction (SPE) | Adsorption of the peptide to a solid phase, followed by elution. | Rapid and simple for desalting and removing some impurities. | Lower resolution than HPLC, may not provide high purity. | 70-90% | 80-95% |

Experimental Protocols

Protocol 1: this compound Conjugation to a Cysteine-Containing Peptide

This protocol provides a general procedure for labeling a peptide with a free thiol group.

Materials:

-

Cysteine-containing peptide

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Conjugation Buffer: Phosphate-Buffered Saline (PBS) or 100 mM HEPES, pH 7.0-7.5

-

(Optional) Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds

-

Nitrogen or Argon gas

-

Purification supplies (HPLC, SEC, or SPE columns)

Procedure:

-

Peptide Preparation:

-

Dissolve the cysteine-containing peptide in the Conjugation Buffer to a final concentration of 1-5 mg/mL.

-

If the peptide may have formed disulfide bonds, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature to reduce the disulfides. Note: Do not use DTT or β-mercaptoethanol as they contain free thiols that will react with the maleimide.

-

Degas the peptide solution by bubbling with nitrogen or argon gas for 5-10 minutes to prevent re-oxidation of the thiol.

-

-

This compound Stock Solution Preparation:

-

Allow the vial of this compound to warm to room temperature before opening.

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. For example, dissolve 1 mg of the dye (MW ~462 g/mol ) in approximately 216 µL of solvent.

-

-

Conjugation Reaction:

-

Add the this compound stock solution to the peptide solution to achieve a 10- to 20-fold molar excess of the dye.

-

Mix the reaction solution thoroughly by gentle vortexing or pipetting.

-

Flush the headspace of the reaction vial with nitrogen or argon gas, cap it tightly, and wrap it in aluminum foil to protect it from light.

-

Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C with gentle stirring or rocking.

-

-

Purification of the Conjugate:

-

Following the incubation, purify the BDP R6G-labeled peptide from unreacted dye and unlabeled peptide using one of the methods described in Table 4. Reversed-phase HPLC is the recommended method for achieving high purity.

-

-

Characterization and Storage:

-

Confirm the identity and purity of the labeled peptide using mass spectrometry and analytical HPLC.

-

Determine the concentration of the labeled peptide by measuring the absorbance at the dye's excitation maximum (~530 nm) and using the Beer-Lambert law (A = εcl).

-

Store the purified conjugate in a suitable buffer at -20°C or -80°C, protected from light.

-

Caption: Experimental workflow for this compound conjugation to a peptide.

Protocol 2: Application of a BDP R6G-Labeled Peptide in a Protein Kinase A (PKA) Assay

This protocol describes the use of a BDP R6G-labeled peptide substrate to monitor the activity of Protein Kinase A (PKA). Kemptide (LRRASLG) is a well-known substrate for PKA. A cysteine residue can be added to the sequence (e.g., CLRRASLG) to allow for conjugation with this compound. The phosphorylation of the serine residue by PKA can be detected by a change in the fluorescence properties of the nearby BDP R6G dye, or by using this labeled peptide in a FRET-based assay.

Materials:

-

BDP R6G-labeled Kemptide peptide (e.g., BDP R6G-C-LRRASLG)

-

Protein Kinase A (PKA), catalytic subunit

-

Kinase Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM ATP)

-

(Optional) PKA inhibitor (e.g., H-89) for control experiments

-

96-well black plate

-

Fluorescence plate reader

Procedure:

-

Prepare the Kinase Reaction Mixture:

-

In each well of a 96-well black plate, prepare the kinase reaction mixture by adding the Kinase Reaction Buffer.

-

For control wells, add the PKA inhibitor to the desired final concentration.

-

-

Add the BDP R6G-Labeled Peptide Substrate:

-

Add the BDP R6G-labeled Kemptide peptide to each well to a final concentration in the low micromolar range (e.g., 1-10 µM). The optimal concentration should be determined empirically.

-

-

Initiate the Kinase Reaction:

-

Initiate the reaction by adding PKA to the wells. The final concentration of PKA will depend on the specific activity of the enzyme preparation.

-

For negative control wells, add an equal volume of buffer without the enzyme.

-

-

Monitor Fluorescence:

-

Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 30°C).

-

Monitor the change in fluorescence intensity over time at the emission wavelength of BDP R6G (~548 nm) with excitation at ~530 nm.

-

The rate of change in fluorescence is proportional to the PKA activity.

-

-

Data Analysis:

-

Plot the fluorescence intensity versus time. The initial rate of the reaction can be determined from the slope of the linear portion of the curve.

-

Compare the reaction rates in the presence and absence of the PKA inhibitor to confirm that the observed activity is specific to PKA.

-

Caption: Protein Kinase A (PKA) signaling pathway and its detection using a BDP R6G-labeled peptide substrate.

References

Application Notes and Protocols for BDP R6G Maleimide Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

BDP R6G (BODIPY™ R6G) maleimide is a thiol-reactive fluorescent dye commonly used for labeling proteins, peptides, and other biomolecules containing free sulfhydryl groups.[1][2][3][4][5] This dye is characterized by its bright fluorescence and photostability, with absorption and emission spectra similar to Rhodamine 6G (R6G). The maleimide group specifically reacts with thiol groups, primarily found in cysteine residues, to form a stable thioether bond. This site-specific labeling is advantageous over amine-reactive labeling (e.g., NHS esters) as cysteine residues are generally less abundant in proteins, allowing for more controlled and specific conjugation.

The success of the labeling reaction is highly dependent on several factors, most critically the pH of the labeling buffer. This document provides detailed application notes and protocols to achieve optimal labeling of biomolecules with BDP R6G maleimide, with a focus on the importance of buffer pH.

Critical Parameters for this compound Labeling

The efficiency and specificity of the thiol-maleimide reaction are significantly influenced by the reaction conditions. The following table summarizes key quantitative parameters for successful labeling.

| Parameter | Recommended Range/Value | Notes |

| Labeling Buffer pH | 7.0 - 7.5 | Optimal for selective reaction with thiol groups. At pH > 7.5, reactivity with amines (e.g., lysine) increases, leading to non-specific labeling. Below pH 7.0, the reaction rate with thiols decreases. |

| Recommended Buffers | PBS, HEPES, Tris | These buffers are effective within the optimal pH range. Ensure buffers are free of thiol-containing compounds. |

| Buffer Concentration | 10 - 100 mM | Provides adequate buffering capacity for the reaction. |

| Reducing Agent | TCEP (Tris(2-carboxyethyl)phosphine) | Recommended for reducing disulfide bonds to free up thiol groups. TCEP does not contain a thiol group and is less likely to compete with the maleimide dye than DTT. |

| TCEP Molar Excess | 10 - 100 fold (over protein) | Sufficient to reduce disulfide bonds without significantly interfering with the labeling reaction. |

| Dye:Protein Molar Ratio | 10:1 - 20:1 | A starting point for optimization. The optimal ratio may vary depending on the protein and desired degree of labeling. |

| Reaction Temperature | Room temperature or 4°C | Incubation can be carried out for 2 hours to overnight. |

| Solvent for Dye | Anhydrous DMSO or DMF | This compound is typically dissolved in an organic solvent before being added to the aqueous buffer. |

Experimental Protocols

Protocol 1: General Protein Labeling with this compound

This protocol provides a general procedure for labeling a protein with this compound.

Materials:

-

Protein to be labeled

-

This compound

-

Labeling Buffer: Phosphate-Buffered Saline (PBS), HEPES, or Tris buffer (pH 7.0-7.5)

-

TCEP (Tris(2-carboxyethyl)phosphine)

-

Anhydrous DMSO or DMF

-

Purification column (e.g., gel filtration, dialysis)

-

Inert gas (e.g., nitrogen or argon)

Procedure:

-

Prepare the Protein Solution:

-

Dissolve the protein in degassed labeling buffer (pH 7.0-7.5) to a concentration of 1-10 mg/mL.

-

Degas the buffer by applying a vacuum for several minutes or by bubbling with an inert gas to minimize oxidation of thiols.

-

-

Reduce Disulfide Bonds (Optional but Recommended):

-

If the protein contains disulfide bonds that need to be reduced to expose cysteine thiols, add a 10-100 fold molar excess of TCEP to the protein solution.

-

Incubate for 20-30 minutes at room temperature.

-

-

Prepare the this compound Stock Solution:

-

Allow the vial of this compound to warm to room temperature.

-

Prepare a 1-10 mg/mL stock solution of the dye in anhydrous DMSO or DMF.

-

-

Labeling Reaction:

-

Add the this compound stock solution to the protein solution to achieve a final dye-to-protein molar ratio of 10:1 to 20:1.

-

Flush the reaction vial with an inert gas, cap it tightly, and mix thoroughly.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Purification:

-

Remove the unreacted dye by gel filtration, dialysis, or other suitable chromatographic techniques.

-

-

Storage:

-

Store the labeled protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage, protected from light. For long-term storage, consider adding a cryoprotectant like glycerol.

-

Protocol 2: Small-Scale Peptide Labeling

This protocol is adapted for labeling smaller quantities of peptides.

Materials:

-

Peptide with a cysteine residue

-

This compound

-

Labeling Buffer (pH 7.0-7.5)

-

TCEP

-

Anhydrous DMSO or DMF

-

HPLC for purification

Procedure:

-

Dissolve the peptide in degassed labeling buffer (pH 7.0-7.5).

-

Add a 10-fold molar excess of TCEP and incubate for 20 minutes at room temperature.

-

Prepare a stock solution of this compound in DMSO.

-

Add a 1.5 to 5-fold molar excess of the dye to the peptide solution.

-

Incubate for 2 hours at room temperature in the dark.

-

Purify the labeled peptide using reverse-phase HPLC.

Signaling Pathways and Workflows

The following diagrams illustrate the chemical reaction and a typical experimental workflow for this compound labeling.

Caption: Chemical reaction between a protein thiol and this compound.

Caption: Experimental workflow for protein labeling with this compound.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Labeling Efficiency | Suboptimal pH. | Ensure the buffer pH is between 7.0 and 7.5. |

| Incomplete reduction of disulfide bonds. | Increase the concentration of TCEP or the incubation time. | |

| Oxidation of thiols. | Use degassed buffers and flush reaction vessels with inert gas. | |

| Hydrolysis of maleimide dye. | Prepare the dye stock solution fresh in anhydrous DMSO or DMF. | |

| Non-specific Labeling | pH is too high. | Lower the buffer pH to the 7.0-7.5 range to minimize reaction with amines. |

| Precipitation | Poor solubility of the dye-protein conjugate. | Add a small amount of organic co-solvent (e.g., DMSO) to the reaction mixture. |

Potential Side Reactions

It is important to be aware of potential side reactions that can occur during maleimide chemistry:

-

Hydrolysis of the Thiosuccinimide Linkage: The formed thiosuccinimide ring can undergo hydrolysis, which can in some cases improve the stability of the conjugate by preventing the reverse reaction.

-

Retro-Michael Reaction: This can lead to the deconjugation of the dye from the protein.

-

Thiazine Rearrangement: For peptides with an N-terminal cysteine, a rearrangement to a thiazine structure can occur, especially at neutral to basic pH. Performing the conjugation at a slightly acidic pH can minimize this side reaction.

By carefully controlling the reaction conditions, particularly the pH of the labeling buffer, researchers can achieve efficient and specific labeling of biomolecules with this compound for a wide range of applications in fluorescence imaging, flow cytometry, and other fluorescence-based assays.

References

Application Notes and Protocols for BDP R6G Maleimide Conjugation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the successful conjugation of BDP R6G maleimide to thiol-containing molecules, such as proteins and peptides. The following sections offer a comprehensive overview of the reaction, including critical parameters, a step-by-step experimental protocol, and troubleshooting advice.

Introduction to this compound Conjugation

BDP R6G (BODIPY™ R6G) is a bright and photostable fluorescent dye with excitation and emission spectra similar to Rhodamine 6G (R6G).[1][2][3][4][5] The maleimide functional group allows for the specific covalent attachment of the dye to sulfhydryl (thiol) groups, which are commonly found in cysteine residues of proteins. This thiol-reactive labeling strategy is highly selective and efficient, making it a valuable tool for creating fluorescently labeled biomolecules for various applications, including fluorescence imaging, flow cytometry, and immunoassays.

The reaction, a Michael addition, proceeds readily under mild, near-neutral pH conditions, forming a stable thioether bond. Careful control of the reaction conditions is crucial for maximizing conjugation efficiency and minimizing side reactions.

Key Reaction Parameters

Successful conjugation of this compound is dependent on several critical parameters. The following table summarizes the recommended conditions for a typical conjugation reaction.

| Parameter | Recommended Range | Notes |

| pH | 6.5 - 7.5 | The reaction is highly chemoselective for thiols in this range. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines. Below pH 6.5, the reaction rate slows significantly. Above pH 7.5, reactivity with primary amines (e.g., lysine) increases, and the maleimide group becomes susceptible to hydrolysis. |

| Temperature | Room Temperature (20-25°C) or 4°C | Room temperature reactions are faster (typically 2 hours). Reactions at 4°C are slower (overnight) and are recommended for sensitive proteins to minimize degradation. |

| Molar Ratio (Dye:Protein) | 10:1 to 20:1 | A molar excess of the maleimide dye is used to drive the reaction to completion. The optimal ratio may need to be determined empirically for each specific protein. For smaller peptides, a lower ratio (e.g., 2:1) may be optimal, while for larger molecules like nanobodies, a higher ratio (e.g., 5:1) might be necessary. |

| Reaction Time | 2 hours to Overnight | 2 hours at room temperature or overnight at 4°C are common incubation times. |

| Buffer | PBS, Tris, or HEPES (10-100 mM) | Buffers should be free of thiols (e.g., DTT). It is recommended to degas the buffer to prevent oxidation of thiols. |

| Solvent for Dye | Anhydrous DMSO or DMF | This compound has low aqueous solubility and should be dissolved in an organic solvent before addition to the aqueous reaction mixture. |

Experimental Workflow

The following diagram illustrates the general workflow for this compound conjugation.

Caption: A flowchart of the key steps in the this compound conjugation process.

Detailed Experimental Protocol

This protocol provides a general procedure for labeling a thiol-containing protein with this compound.

Materials:

-

This compound

-

Thiol-containing protein (e.g., antibody, peptide)

-

Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

-

Reaction Buffer: Phosphate-Buffered Saline (PBS), Tris, or HEPES (10-100 mM), pH 7.0-7.5, degassed

-

(Optional) TCEP (tris(2-carboxyethyl)phosphine)

-

Purification column (e.g., gel filtration column)

-

Inert gas (e.g., nitrogen or argon)

Procedure:

-

Prepare the Protein Solution:

-

Dissolve the protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.

-

-

(Optional) Reduction of Disulfide Bonds:

-

If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of TCEP to the protein solution.

-

Flush the vial with an inert gas, cap it, and incubate for 20-30 minutes at room temperature.

-